molecular formula C19H25N5O B2735330 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one CAS No. 923195-02-2

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one

Cat. No.: B2735330
CAS No.: 923195-02-2
M. Wt: 339.443
InChI Key: HVIRSKOUXRKSKN-UHFFFAOYSA-N
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Description

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with an ethyl group, a methyl group, and a phenylacetyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.

    Phenylacetylation: The phenylacetyl group can be introduced via acylation reactions using phenylacetyl chloride in the presence of a base such as triethylamine.

    Ethylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrimidine or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents (e.g., bromine, chlorine), bases (e.g., sodium hydroxide, potassium carbonate), and solvents (e.g., dichloromethane, acetonitrile).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It finds applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its phenylacetyl group, in particular, may contribute to unique biological activities and interactions with molecular targets.

Properties

IUPAC Name

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-3-20-17-13-15(2)21-19(22-17)24-11-9-23(10-12-24)18(25)14-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIRSKOUXRKSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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